2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the coupling of the quinazoline core with 3,5-dimethoxyaniline using a suitable coupling reagent like EDCI or DCC.
Thioether Formation: The thiol group is introduced by reacting the intermediate with a thiolating agent such as thiourea or a thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-sulfamoylphenethylamine using acetic anhydride or another acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or sulfonamide groups, converting them to amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Amines and Thiols: From reduction reactions
Functionalized Aromatics: From substitution reactions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain kinases or other proteins involved in disease pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Lapatinib: A quinazoline derivative used in combination therapy for breast cancer.
Uniqueness
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both sulfonamide and thioether functionalities, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O5S2/c1-35-19-13-18(14-20(15-19)36-2)29-25-22-5-3-4-6-23(22)30-26(31-25)37-16-24(32)28-12-11-17-7-9-21(10-8-17)38(27,33)34/h3-10,13-15H,11-12,16H2,1-2H3,(H,28,32)(H2,27,33,34)(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELRQZMICXMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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